molecular formula C7H16O2Si B1609636 1-Ethoxy-1-trimethylsiloxyethene CAS No. 18295-66-4

1-Ethoxy-1-trimethylsiloxyethene

Cat. No.: B1609636
CAS No.: 18295-66-4
M. Wt: 160.29 g/mol
InChI Key: KWKPPZVLRABURT-UHFFFAOYSA-N
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Description

1-Ethoxy-1-trimethylsiloxyethene is an organosilicon compound with the molecular formula C7H16O2Si. It is a colorless liquid that is sensitive to moisture and reacts slowly with water. This compound is used in various chemical reactions and has applications in different scientific fields.

Scientific Research Applications

1-Ethoxy-1-trimethylsiloxyethene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.

    Biology: Investigated for its potential use in biological systems due to its reactivity and functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-1-trimethylsiloxyethene can be synthesized through a multi-step process involving the reaction of ethyl 3-chloropropanoate with chlorotrimethylsilane in the presence of sodium and anhydrous toluene. The reaction mixture is refluxed, and the product is obtained through distillation under reduced pressure .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-1-trimethylsiloxyethene undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form ethanol and trimethylsilanol.

    Substitution: Can participate in substitution reactions with different nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Typically conducted in the presence of an acid or base catalyst.

    Substitution: Requires appropriate nucleophiles and reaction conditions to facilitate the substitution process.

Major Products:

    Hydrolysis: Ethanol and trimethylsilanol.

    Substitution: Depends on the nucleophile used in the reaction.

Mechanism of Action

The mechanism of action of 1-ethoxy-1-trimethylsiloxyethene involves its reactivity with various nucleophiles and electrophiles. The compound’s ethoxy and trimethylsiloxy groups play a crucial role in its chemical behavior, allowing it to participate in different reactions. The molecular targets and pathways depend on the specific reaction and application.

Comparison with Similar Compounds

Uniqueness: 1-Ethoxy-1-trimethylsiloxyethene is unique due to its specific combination of ethoxy and trimethylsiloxy groups, which confer distinct reactivity and applications compared to other similar compounds.

Properties

IUPAC Name

1-ethoxyethenoxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2Si/c1-6-8-7(2)9-10(3,4)5/h2,6H2,1,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKPPZVLRABURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431123
Record name 1-ethoxy-1-trimethylsiloxyethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18295-66-4
Record name 1-ethoxy-1-trimethylsiloxyethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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